molecular formula C19H19N5O2S B5797118 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide

カタログ番号 B5797118
分子量: 381.5 g/mol
InChIキー: XNEYGUWRDFWZRB-FSJBWODESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide, also known as ATB-346, is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and has been developed to have improved efficacy and safety profiles.

作用機序

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. Unlike traditional NSAIDs, 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide selectively targets COX-2 while sparing COX-1, which is responsible for the production of protective prostaglandins in the stomach lining.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide has potent anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit COX-2 activity. The drug has also been shown to have minimal effects on platelet function, which is important for reducing the risk of bleeding complications.

実験室実験の利点と制限

One of the major advantages of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide is its improved safety profile compared to traditional NSAIDs. The drug has been shown to have minimal effects on the gastrointestinal tract, which is a major concern with long-term use of NSAIDs. However, one of the limitations of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide is its relatively short half-life, which may limit its efficacy in certain disease conditions.

将来の方向性

There are several potential future directions for the development and use of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide. One area of interest is in the treatment of chronic pain conditions, where the drug's potent analgesic effects may be beneficial. Additionally, the drug may have potential applications in the treatment of cancer, as COX-2 has been implicated in tumor growth and metastasis. Further studies are needed to explore these potential therapeutic applications of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide.

合成法

The synthesis of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with naphthylbutanoic acid, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting compound is then purified and characterized using various analytical techniques.

科学的研究の応用

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide has been extensively studied for its potential therapeutic applications in various disease conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The drug has been shown to have potent anti-inflammatory and analgesic effects, while also exhibiting improved safety profiles compared to traditional NSAIDs.

特性

IUPAC Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12(23-24-18(26)10-14-11-27-19(20)21-14)9-17(25)22-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11H,9-10H2,1H3,(H2,20,21)(H,22,25)(H,24,26)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEYGUWRDFWZRB-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CSC(=N1)N)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CSC(=N1)N)/CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。